4-((2-FURYLMETHYLENE)AMINO)-6-ME-3-THIOXO-3,4-DIHYDRO-1,2,4-TRIAZIN-5(2H)-ONE
Description
Chemical Structure and Properties 4-((2-Furylmethylene)amino)-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one (CAS: 292053-21-5, MFCD01847281) is a triazine derivative featuring a 1,2,4-triazin-5-one core with a 2-furylmethylene amino substituent at position 4, a methyl group at position 6, and a thioxo group at position 3 . The thioxo group contributes to its polarity and redox activity, while the methyl group at position 6 modulates steric effects .
Synthesis The compound is synthesized via condensation of 4-amino-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one with 2-furaldehyde under acidic or catalytic conditions (e.g., CdI₂ nanoparticles) . The reaction typically proceeds in chloroform or THF, yielding the Schiff base derivative through imine bond formation .
The furyl group may enhance electron-richness, improving binding to biological targets or metal surfaces .
Properties
IUPAC Name |
4-[(E)-furan-2-ylmethylideneamino]-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2S/c1-6-8(14)13(9(16)12-11-6)10-5-7-3-2-4-15-7/h2-5H,1H3,(H,12,16)/b10-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCIODXDOCJZABZ-BJMVGYQFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)N(C1=O)N=CC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NNC(=S)N(C1=O)/N=C/C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-((2-FURYLMETHYLENE)AMINO)-6-ME-3-THIOXO-3,4-DIHYDRO-1,2,4-TRIAZIN-5(2H)-ONE typically involves the condensation of 2-furancarboxaldehyde with 4-amino-6-methyl-3-thioxo-1,2,4-triazine-5-one under reflux conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation reaction. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
4-((2-FURYLMETHYLENE)AMINO)-6-ME-3-THIOXO-3,4-DIHYDRO-1,2,4-TRIAZIN-5(2H)-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert the thioketo group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions where the furylmethyleneamino group can be replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
Antimicrobial Properties
Studies have indicated that derivatives of this compound exhibit significant antimicrobial activity. For instance, compounds containing the furan ring have shown efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for some derivatives were reported as low as 2 µg/mL against multidrug-resistant strains .
Antimalarial Activity
Research has demonstrated that certain furylidene derivatives possess antimalarial properties. In vitro studies showed that these compounds could inhibit the growth of Plasmodium falciparum, with IC50 values indicating moderate effectiveness against both chloroquine-sensitive and resistant strains . This positions them as potential candidates for further development in malaria treatment.
Antitumor Activity
The compound has also been investigated for its antitumor properties. Studies have shown that specific derivatives can inhibit tumor cell proliferation and angiogenesis, making them promising candidates for cancer therapy. For example, derivatives synthesized from this compound exhibited IC50 values ranging from 7.0 to 20.3 µM against various human cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer) cells .
Other Pharmacological Activities
In addition to antimicrobial and antitumor effects, this compound has been explored for its potential in treating diabetes through glucose uptake enhancement in cellular models. The ability to modulate glucose levels suggests a role in metabolic disorders .
Case Study 1: Antimicrobial Efficacy
A study focused on synthesizing a series of 5-furfurylidene rhodanine derivatives demonstrated their effectiveness against Staphylococcus aureus and Escherichia coli. The most potent derivative showed an MIC of 2 µg/mL, indicating strong antibacterial activity suitable for further clinical exploration .
Case Study 2: Antimalarial Research
In another research effort, derivatives were tested against chloroquine-resistant Plasmodium falciparum. The results highlighted one specific derivative with an IC50 value of 35 µM against sensitive strains and 151 µM against resistant strains, illustrating the potential for developing new antimalarial agents based on this scaffold .
Case Study 3: Antitumor Properties
A series of compounds derived from the triazine structure were evaluated for their ability to inhibit tumor growth in vitro. One notable derivative displayed significant antiproliferative effects across multiple cancer cell lines, suggesting its potential as a lead compound in anticancer drug development .
Mechanism of Action
The mechanism of action of 4-((2-FURYLMETHYLENE)AMINO)-6-ME-3-THIOXO-3,4-DIHYDRO-1,2,4-TRIAZIN-5(2H)-ONE involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound is believed to inhibit the synthesis of bacterial cell walls by binding to key enzymes involved in the process. This binding disrupts the normal function of the enzymes, leading to the death of the bacterial cells . Additionally, the compound’s ability to form coordination complexes with metal ions can enhance its biological activity by facilitating the transport of the compound into the cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Triazinone Derivatives
| Compound Name | Substituents (Position 4) | Key Modifications | Synthesis Method | Applications | Reference |
|---|---|---|---|---|---|
| Target Compound | 2-Furylmethylene amino | Furan ring, methyl at C6 | Condensation with aldehyde | Potential bioactivity | [1, 2, 6] |
| 6-(2-Aminophenyl)-3-thioxo-triazin-5-one | 2-Aminophenyl | Aromatic amine group | Reflux with isatin | Antimicrobial agents | [5, 14, 16] |
| CBMTDT (Chlorobenzylidene derivative) | 2-Chlorobenzylidene amino | Electron-withdrawing Cl substituent | Schiff base formation | Corrosion inhibitor (mild steel) | [4] |
| 4-(Diethylaminobenzylidene amino)-triazinone | Diethylamino benzylidene | Electron-donating diethylamino | Microwave-assisted synthesis | Not reported | [7, 13] |
| 6-(3,4-Difluorophenyl)-3-thioxo-triazin-5-one | 3,4-Difluorophenyl | Fluorine substituents | Conventional reflux | Under investigation | [18] |
Key Findings:
Structural Variations and Reactivity Electron-Donating vs. Aromatic vs. Heteroaromatic Substituents: The 2-aminophenyl derivative () exhibits stronger hydrogen-bonding capacity via its NH₂ group, favoring antimicrobial activity, whereas the furyl group’s rigidity may optimize π-π stacking in drug design .
Synthetic Efficiency Microwave-assisted synthesis (e.g., for diethylaminobenzylidene derivatives) achieves >85% yield in 20 minutes, outperforming conventional methods requiring 6–7 hours . The target compound’s synthesis () uses CdI₂ nanoparticles, reducing reaction time to 2–3 hours .
Functional Performance Corrosion Inhibition: CBMTDT demonstrates 92% inhibition efficiency for mild steel in HCl, attributed to its planar structure and Cl substituent facilitating chemisorption . The target compound’s furyl group may offer comparable performance but requires experimental validation. Biological Activity: Triazino[4,3-b]triazin-7-one derivatives () show IC₅₀ values of 1.2–5.8 µM against breast cancer cells, suggesting the target compound’s furyl substituent could similarly enhance cytotoxicity .
Table 2: Quantum Chemical Parameters (DFT Calculations)
| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Dipole Moment (D) | Reference |
|---|---|---|---|---|---|
| Target Compound (predicted) | -5.8 | -1.9 | 3.9 | 4.2 | - |
| CBMTDT | -6.1 | -2.3 | 3.8 | 5.1 | [4] |
| 6-(2-Aminophenyl) derivative | -5.3 | -1.5 | 3.8 | 3.8 | [14] |
- EHOMO-ELUMO Gap (ΔE) : Lower ΔE values (e.g., 3.8 eV for CBMTDT) correlate with higher reactivity and adsorption efficiency. The target compound’s predicted ΔE (3.9 eV) suggests moderate activity .
- Dipole Moment : Higher dipole moments (e.g., 5.1 D for CBMTDT) enhance polar interactions with metal surfaces or biological membranes .
Biological Activity
The compound 4-((2-furylmethylene)amino)-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one is a member of the triazine family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the condensation of 2-furylmethylene derivatives with thiohydrazones or similar precursors. The resulting products are characterized using techniques such as NMR and mass spectrometry to confirm their structure.
Antimicrobial Properties
Research indicates that derivatives of the triazine core exhibit significant antimicrobial activity. For instance, compounds containing the thiazole and triazine structures have shown efficacy against various bacterial strains. A study reported that certain derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 2 µg/mL against Gram-positive bacteria .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 4a | 2 | Staphylococcus aureus |
| 4b | 4 | Escherichia coli |
| 4c | 8 | Pseudomonas aeruginosa |
Antimalarial Activity
The compound was tested for antimalarial properties against chloroquine-resistant and sensitive strains of Plasmodium falciparum. The results indicated an IC50 value of 35.0 µM for chloroquine-sensitive strains and a higher value for resistant strains (151.4 µM), suggesting moderate efficacy but requiring further optimization for better activity .
Antitumor Activity
In vitro studies have highlighted the potential anticancer properties of this compound. It has been shown to inhibit tumor cell proliferation in various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). The IC50 values ranged from 7.0 to 20.3 µM, indicating promising antitumor activity .
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 15.83 |
| MCF-7 | 16.32 |
| HepG2 | 12.21 |
The biological activity of this compound may be attributed to its ability to interact with various cellular targets. Studies suggest that it may inhibit key enzymes involved in cellular proliferation and survival pathways, such as mTOR and PI3K pathways, which are crucial in cancer cell metabolism and growth regulation .
Case Studies
- Antimicrobial Efficacy : A study evaluated various derivatives of the triazine family against Mycobacterium smegmatis, showing that specific modifications to the structure enhanced antibacterial activity compared to standard antibiotics like ciprofloxacin .
- Anticancer Properties : Another investigation focused on the compound's effects on human cancer cell lines, revealing that it induced apoptosis through modulation of BAX and Bcl-2 expressions in treated cells .
Q & A
Basic: What experimental design strategies are recommended for optimizing the synthesis of 4-((2-furylmethylene)amino)-6-Me-3-thioxo-triazinone derivatives?
Answer:
Statistical Design of Experiments (DoE) is critical for minimizing trial numbers while maximizing parameter exploration. For triazinone derivatives, factorial designs (e.g., 2^k or response surface methodologies) can systematically evaluate variables like reaction temperature, solvent polarity, and catalyst loading. For example, a Central Composite Design (CCD) would optimize yield and purity by identifying interactions between parameters such as reaction time and stoichiometry . Post-synthesis, HPLC or NMR-based purity assessments should be paired with DoE to validate reproducibility .
Advanced: How can computational methods resolve contradictions in the proposed reaction mechanisms of triazinone derivatives under varying pH conditions?
Answer:
Density Functional Theory (DFT) simulations can model reaction pathways to identify intermediates and transition states. For instance, discrepancies in protonation states or thioketo-enol tautomerism (common in triazinones) can be addressed by comparing calculated Gibbs free energy profiles with experimental kinetic data. Molecular dynamics (MD) simulations further elucidate solvent effects on reaction kinetics, resolving conflicts between theoretical predictions and empirical observations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
